molecular formula C15H12ClN5OS2 B2569890 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 896052-81-6

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2569890
CAS No.: 896052-81-6
M. Wt: 377.87
InChI Key: YUKCOICYJUJBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-chlorophenyl group at position 6, linked via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. Its molecular formula is deduced as C₁₅H₁₃ClN₅O₂S₂, with an approximate molecular weight of 394.59 g/mol, derived from its systematic name.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS2/c1-9-18-21-15(24-9)17-13(22)8-23-14-7-6-12(19-20-14)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKCOICYJUJBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the pyridazine and thiadiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenated compounds and strong bases or acids are typically used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate biochemical pathways and enzyme interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and pyridazine rings are known to interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

CB-839 (Glutaminase Inhibitor)

  • Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide.
  • Molecular Formula : C₂₆H₂₄F₃N₇O₃S.
  • Molecular Weight : 571.574 g/mol .
  • Key Features :
    • Contains a trifluoromethoxyphenyl group and a pyridinyl substituent.
    • Includes a butyl linker between the pyridazine and thiadiazole rings.
  • Biological Activity : Inhibits glutaminase and suppresses tumor growth in combination with 2-PMPA (a glutamate analog) in ovarian cancer models .
  • The 4-chlorophenyl group in the target compound may confer moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethoxy group in CB-838.

Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide)

  • Structure: Features a 4-nitrophenylamino group on the thiadiazole ring.
  • Molecular Formula : C₁₇H₁₃ClN₆O₃S₂ (calculated).
  • Biological Activity :
    • Induces apoptosis and cell cycle arrest in C6 glioma cells via 92.36% Akt inhibition .
    • Docking studies highlight π-π interactions and hydrogen bonds as critical for Akt binding .
  • Both compounds share a sulfanyl-acetamide-thiadiazole scaffold, suggesting possible overlap in Akt-targeting mechanisms.

Compound from (Thieno-Pyrimidinone Derivative)

  • Structure: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
  • Molecular Formula : C₁₉H₁₉N₅O₂S₃ (calculated).
  • Key Features: Contains a thieno-pyrimidinone core instead of pyridazine.
  • Comparison: The thieno-pyrimidinone core may enhance planar stacking interactions compared to the pyridazine ring in the target compound. Both compounds share the 5-methyl-thiadiazole and sulfanyl-acetamide groups, suggesting convergent design for similar biological targets.

Biological Activity

The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with potential biological activities. Its unique structural features suggest it may interact with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring, a thiazole moiety, and a chlorophenyl group. The presence of sulfur in its structure is significant for its biological interactions. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H13ClN4OS2
CAS Number 893991-50-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfanyl group enhances its reactivity and potential binding affinity to various biological molecules. Notably, compounds with similar structures have been shown to exhibit anticancer properties through mechanisms such as:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through the activation of caspases and modulation of the Bax/Bcl-2 ratio.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, research has demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The following table summarizes the IC50 values observed in these studies:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-70.28
HepG29.6

Case Studies

  • Anticancer Activity : In vitro studies indicated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 0.28 µg/mL. This suggests potent anticancer activity potentially through apoptosis induction.
  • Mechanistic Insights : Further analysis revealed that treatment with this compound led to cell cycle arrest at the G2/M phase in MCF-7 cells and increased apoptosis markers such as caspase activation and changes in mitochondrial membrane potential.

Comparative Analysis

The compound's activity can be compared with other similar compounds known for their anticancer properties:

Compound NameTarget Cell LineIC50 (µg/mL)Mechanism of Action
Compound AMCF-70.35Apoptosis induction
Compound BHepG210.0Cell cycle arrest
This compound MCF-70.28 Apoptosis induction; G2/M arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.